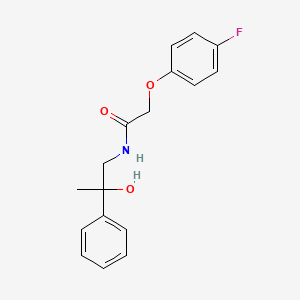

2-(4-fluorophenoxy)-N-(2-hydroxy-2-phenylpropyl)acetamide

Description

2-(4-fluorophenoxy)-N-(2-hydroxy-2-phenylpropyl)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a fluorophenoxy group and a hydroxy-phenylpropyl group attached to an acetamide backbone

Properties

IUPAC Name |

2-(4-fluorophenoxy)-N-(2-hydroxy-2-phenylpropyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FNO3/c1-17(21,13-5-3-2-4-6-13)12-19-16(20)11-22-15-9-7-14(18)8-10-15/h2-10,21H,11-12H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZYIUBQCAJIHEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)COC1=CC=C(C=C1)F)(C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Route 1: Direct Amide Coupling via Carbodiimide Chemistry

This method involves coupling 4-fluorophenoxyacetic acid with 2-hydroxy-2-phenylpropylamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) as activators.

Procedure:

- Synthesis of 4-fluorophenoxyacetic acid :

- Activation and coupling :

- 4-Fluorophenoxyacetic acid (1.0 eq), EDC (1.1 eq), and HOBt (1.1 eq) are stirred in acetonitrile (30 min).

- 2-Hydroxy-2-phenylpropylamine (1.0 eq) is added, and the mixture is stirred for 24 hours at room temperature.

- Workup includes extraction with ethyl acetate, washing with NaHCO₃ and brine, and solvent evaporation.

Yield : 65–72% after silica gel chromatography (DCM/MeOH 95:5).

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Reaction Time | 24 hours | |

| Solvent | Acetonitrile | |

| Purification | Flash chromatography |

Route 2: Stepwise Assembly via Intermediate Isolation

This approach isolates intermediates to improve purity and control stereochemistry.

Procedure :

- Synthesis of 2-hydroxy-2-phenylpropylamine :

Preparation of activated ester :

Amide bond formation :

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Intermediate | NHS ester of 4-fluorophenoxyacetic acid | |

| Reaction Conditions | THF, 0°C→RT |

Optimization Strategies

Solvent and Catalyst Screening

Temperature and Reaction Time

- Amide coupling : Prolonged reaction times (24 hours) at RT ensure completion, while higher temperatures (40°C) reduce time but risk racemization.

Analytical Characterization

Spectroscopic Data

Purity Assessment

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenoxy)-N-(2-hydroxy-2-phenylpropyl)acetamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The amide group can be reduced to form an amine.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of 2-(4-fluorophenoxy)-N-(2-oxo-2-phenylpropyl)acetamide.

Reduction: Formation of 2-(4-fluorophenoxy)-N-(2-hydroxy-2-phenylpropyl)amine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-fluorophenoxy)-N-(2-hydroxy-2-phenylpropyl)acetamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific receptors or enzymes.

Biology: It is used in biochemical assays to study enzyme inhibition and receptor binding.

Materials Science: It is explored for its potential use in the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-N-(2-hydroxy-2-phenylpropyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and phenylpropyl groups play a crucial role in binding to the active site of the target, while the fluorophenoxy group enhances the compound’s stability and bioavailability. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

- 2-(4-chlorophenoxy)-N-(2-hydroxy-2-phenylpropyl)acetamide

- 2-(4-bromophenoxy)-N-(2-hydroxy-2-phenylpropyl)acetamide

- 2-(4-methylphenoxy)-N-(2-hydroxy-2-phenylpropyl)acetamide

Uniqueness

2-(4-fluorophenoxy)-N-(2-hydroxy-2-phenylpropyl)acetamide is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. The fluorine atom enhances the compound’s lipophilicity, metabolic stability, and ability to form strong hydrogen bonds, making it a valuable compound in various research applications.

Biological Activity

2-(4-fluorophenoxy)-N-(2-hydroxy-2-phenylpropyl)acetamide is a synthetic organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique molecular structure characterized by a fluorophenyl group, a hydroxy group, and an acetamide moiety, which collectively contribute to its diverse biological applications.

- Molecular Formula : C17H20FNO3

- Molecular Weight : Approximately 287.33 g/mol

- CAS Number : 1351584-94-5

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as ion channels and enzymes involved in pain perception and inflammatory responses. Notably, it may modulate the activity of the Transient Receptor Potential A1 (TrpA1) ion channel, which is critical in nociception (pain perception) and inflammation.

Key Mechanisms:

- Ion Channel Modulation : Interactions with TrpA1 can lead to altered pain signaling pathways.

- Enzyme Inhibition : Potential inhibition of enzymes related to inflammatory processes.

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit significant pharmacological effects, including:

- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in various animal models.

- Pain Management : Its ability to interact with pain receptors suggests potential applications in analgesics.

Case Studies

- In Vivo Studies : In a study involving adjuvant-induced arthritic rats, treatment with related compounds resulted in a significant reduction in c-Fos protein expression, indicating decreased neuronal activation associated with pain and inflammation. The treated groups displayed reduced gait deficits compared to controls .

- Comparative Analysis with NSAIDs : The efficacy of this compound was found to be superior to traditional non-steroidal anti-inflammatory drugs (NSAIDs) in certain models, highlighting its potential as a more effective therapeutic agent .

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Anti-inflammatory | Significant reduction in inflammation markers | |

| Analgesic | Decreased pain response in animal models | |

| Enzyme Inhibition | Potential inhibition of specific enzymes |

Synthesis and Chemical Reactions

The synthesis of this compound involves several key steps:

- Formation of 4-Fluorophenol : Achieved through fluorination of phenol.

- Etherification : Reaction with an alkyl halide to produce the phenoxy compound.

- Amidation : Coupling with 2-hydroxy-2-phenylpropylamine using coupling agents like DCC.

Common Reactions:

- Oxidation : Hydroxy group can be oxidized to form ketones or aldehydes.

- Reduction : Amide group can be reduced to form amines.

Q & A

Basic: What are the recommended synthetic routes for 2-(4-fluorophenoxy)-N-(2-hydroxy-2-phenylpropyl)acetamide?

Methodological Answer:

The synthesis typically involves coupling the fluorophenoxy acetic acid derivative with the hydroxy-phenylpropylamine moiety. A common approach uses carbodiimide-based coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (1-hydroxybenzotriazole) to activate the carboxylic acid group, ensuring efficient amide bond formation . Solvent selection (e.g., dichloromethane or DMF) and temperature control (0–25°C) are critical to minimize side reactions. Post-synthesis purification via column chromatography or recrystallization ensures high purity, as confirmed by melting point analysis and TLC .

Basic: How is the structural integrity of the compound confirmed post-synthesis?

Methodological Answer:

Structural confirmation employs spectroscopic techniques:

- NMR : H and C NMR verify the presence of the fluorophenoxy group (δ ~6.8–7.2 ppm for aromatic protons) and the hydroxypropyl moiety (δ ~1.8–2.2 ppm for CH groups) .

- IR : Peaks at ~1650 cm confirm the amide C=O stretch, while a broad band at ~3300 cm corresponds to the hydroxyl group .

- X-ray crystallography (if crystalline): Resolves bond lengths and angles, with intramolecular hydrogen bonds (e.g., C–H···O) stabilizing the structure .

Advanced: How can computational methods optimize the synthesis of this compound?

Methodological Answer:

The Institute for Chemical Reaction Design and Discovery (ICReDD) employs quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states, reducing trial-and-error experimentation. For example, reaction path searches identify optimal catalysts (e.g., Pd-based systems) and solvent effects. Automated workflows integrate computational data with robotic synthesis platforms to iteratively refine conditions (e.g., pH, temperature) for higher yields .

Advanced: What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

Discrepancies in bioactivity (e.g., IC values) may arise from assay variability or impurity profiles. To address this:

- Dose-response assays : Repeat experiments across multiple cell lines or enzyme batches to assess reproducibility .

- Orthogonal validation : Use complementary techniques (e.g., SPR for binding affinity vs. enzymatic assays) .

- Purity reassessment : Re-analyze compound batches via HPLC-MS to rule out degradation products .

Basic: What initial biological screening approaches are used for this compound?

Methodological Answer:

Primary screens often focus on:

- Enzyme inhibition : Fluorescence-based assays (e.g., fluorogenic substrates) to measure activity against targets like kinases or proteases .

- Cytotoxicity : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .

- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria or fungi .

Advanced: How to model the compound's interaction with biological targets using computational chemistry?

Methodological Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses in target proteins (e.g., kinases). Focus on hydrogen bonds between the acetamide group and catalytic residues .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes in the target .

- Free-energy calculations : Apply MM-PBSA/GBSA to quantify binding affinities and validate against experimental data .

Advanced: How to analyze substituent effects on bioactivity using QSAR?

Methodological Answer:

- QSAR modeling : Use descriptors like Hammett constants (σ) for the fluorophenoxy group and Craig plots to correlate substituent electronic effects with activity. Machine learning (e.g., Random Forest) identifies critical moieties (e.g., hydroxyl vs. methoxy groups) .

- Meta-analysis : Aggregate data from analogs (e.g., chloro- or methyl-substituted derivatives) to build predictive models for SAR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.